4-isocyano-1,2-dimethoxybenzene
Overview
Description
4-Isocyano-1,2-dimethoxybenzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, where two methoxy groups and an isocyano group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isocyano-1,2-dimethoxybenzene typically involves the reaction of 1,2-dimethoxybenzene with a suitable isocyanide source. One common method is the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This reaction yields the desired isocyanide compound in high to excellent yields within a short reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Isocyano-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and silver acetate as a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Amides and other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Isocyano-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-isocyano-1,2-dimethoxybenzene involves its reactivity as an isocyanide. In photochemical reactions, the compound can act as a photosensitizer, undergoing single electron transfer to form radical intermediates . These intermediates can then participate in various chemical transformations, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: A precursor to 4-isocyano-1,2-dimethoxybenzene, lacking the isocyano group.
1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at different positions.
1,4-Dimethoxybenzene: Similar to 1,2-dimethoxybenzene but with methoxy groups at the para positions.
Uniqueness
This compound is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential for forming complex structures through various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and materials science.
Properties
IUPAC Name |
4-isocyano-1,2-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJZOWWULGKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+]#[C-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332310 | |
Record name | 3,4-Dimethoxyphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33904-01-7 | |
Record name | 3,4-Dimethoxyphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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